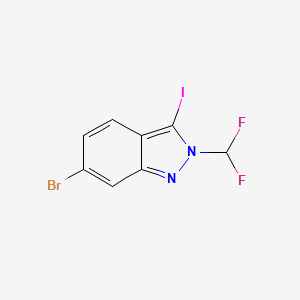

6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole

Beschreibung

6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole: is a heterocyclic compound that features a unique combination of bromine, iodine, and difluoromethyl groups attached to an indazole core

Eigenschaften

Molekularformel |

C8H4BrF2IN2 |

|---|---|

Molekulargewicht |

372.94 g/mol |

IUPAC-Name |

6-bromo-2-(difluoromethyl)-3-iodoindazole |

InChI |

InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)13-14(7(5)12)8(10)11/h1-3,8H |

InChI-Schlüssel |

BEYTULWYKQKMQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(N(N=C2C=C1Br)C(F)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine and iodine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.

Industry: In the materials science industry, the compound’s unique electronic properties are being studied for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Wirkmechanismus

The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 6-bromo-2-(difluoromethyl)-3-fluoropyridine

- 2-bromo-6-(difluoromethyl)pyridine

- 3-bromo-2-(difluoromethyl)pyridine

Comparison: Compared to these similar compounds, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole stands out due to the presence of both bromine and iodine atoms, which confer unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific halogenation patterns and functional group compatibility.

Biologische Aktivität

6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique indazole framework with bromine and iodine substituents, along with a difluoromethyl group. This combination is believed to enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Compound Name | Structural Features |

|---|---|

| 6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole | Contains bromine and iodine; difluoromethyl group |

| 7-Bromo-2-(difluoromethyl)-2H-indazole | Similar structure but lacks iodine |

| 3-Iodoindazole | Lacks difluoromethyl group |

Anticancer Properties

Research indicates that 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, including renal cell carcinoma and others. The compound's mechanism involves modulation of critical signaling pathways, such as those involving hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

The biological activity of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole is primarily attributed to its interaction with specific molecular targets. Molecular docking studies reveal that the compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to interact with amino acid residues in the active sites of target proteins, influencing their function and downstream signaling pathways .

Case Studies

- Renal Cell Carcinoma Treatment : In a study involving xenograft models of renal cell carcinoma, treatment with this compound led to a significant reduction in tumor size and decreased expression of HIF-regulated genes .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of indazole derivatives, including 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole. Results indicated potent activity against several pathogens, outperforming traditional antibiotics in some cases .

Comparative Analysis with Similar Compounds

When compared to other indazole derivatives, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole shows unique reactivity due to its specific halogen substitutions. This structural uniqueness contributes to its distinct biological activities.

| Compound | Activity Profile |

|---|---|

| 6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole | Anticancer, anti-inflammatory |

| 7-Bromo-2-(difluoromethyl)-2H-indazole | Antimicrobial |

| 3-Iodoindazole | Limited anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.